molecular formula C15H18N2O3 B13930071 Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate

Cat. No.: B13930071
M. Wt: 274.31 g/mol
InChI Key: JYLXQZSSCSKHNY-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is an organic compound with a complex structure that includes an oxetane ring, an amino group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate typically involves the reaction of tert-butyl 3-oxetanylcarbamate with 4-cyanobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-substituted derivatives, while oxidation can produce oxetane ring-opened products .

Scientific Research Applications

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions that modify the structure of target molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is unique due to the presence of both an amino group and a cyanophenyl group, which provide a combination of reactivity and electronic properties that are not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)15(9-19-12(15)17)11-6-4-10(8-16)5-7-11/h4-7,12H,9,17H2,1-3H3

InChI Key

JYLXQZSSCSKHNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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